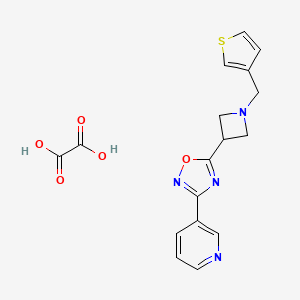

![molecular formula C18H20N2O3S B2840752 ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 123044-05-3](/img/structure/B2840752.png)

ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

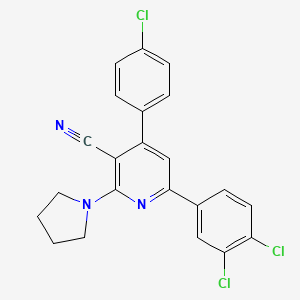

The compound is a derivative of thiazolopyrimidine, which is a class of compounds known to exhibit various biological activities . It has a complex structure with multiple functional groups, including an ethyl ester, a thiazole ring fused with a pyrimidine ring, and a phenyl ring.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrimidine rings are likely to be planar, while the phenyl ring could introduce some degree of non-planarity into the structure. The exact structure would depend on the specific spatial arrangement of these groups .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Reactions Research on ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives often revolves around their synthesis and the exploration of chemical reactions they undergo. For instance, Kappe and Roschger (1989) delved into the synthesis and reactions of Biginelli-compounds, a class of chemicals related to the requested compound, demonstrating methods to create pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989). Similarly, Youssef et al. (2011) synthesized ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and further transformed it into related heterocyclic systems, revealing its potential for generating new bioactive compounds (Youssef et al., 2011).

Biological Activities and Applications The diverse chemical reactions and structural modifications possible with this compound derivatives pave the way for their exploration in biological contexts. Research by Youssef et al. (2013) on similar compounds highlights the synthesis of new heterocycles that exhibit significant biological activities, suggesting their potential use in drug development (Youssef et al., 2013). Additionally, Farag et al. (2008) reported on the antimicrobial evaluation of new pyrimidine derivatives synthesized using ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, indicating the antimicrobial potential of such compounds (Farag et al., 2008).

Structural and Conformational Studies Understanding the structural and conformational aspects of this compound derivatives is crucial for their application in medicinal chemistry and material science. Nagarajaiah and Begum (2014) conducted a study focusing on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, offering insights into their conformational features which are essential for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

Wirkmechanismus

Target of Action

It’s known that similar compounds have shown remarkable biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive actions

Mode of Action

The compound’s structure, which includes a central pyrimidine ring fused to a thiazole ring with various groups bonded around this fused-ring moiety, may play a role in its interactions with its targets . The compound’s molecular structure and its interactions with its targets could be influenced by strong intramolecular C–H···S hydrogen bond interactions, close C–H···O intramolecular contacts, and O–Cg π-ring interactions .

Biochemical Pathways

Similar compounds have been known to exhibit both anticancer and anti-inflammatory activity These activities suggest that the compound may affect pathways related to cell proliferation and inflammation

Result of Action

The compound has been reported to exhibit both anticancer and anti-inflammatory activity . This suggests that the compound’s action at the molecular and cellular level may result in the inhibition of cell proliferation and inflammation.

Eigenschaften

IUPAC Name |

ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-4-13-16(21)20-15(12-9-7-6-8-10-12)14(17(22)23-5-2)11(3)19-18(20)24-13/h6-10,13,15H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQQPPIJDHTZAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)

![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840681.png)

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2840686.png)

![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)

![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride](/img/structure/B2840691.png)